![molecular formula C13H11NO3 B1315369 (4'-Nitro[1,1'-biphenyl]-4-yl)methanol CAS No. 62037-99-4](/img/structure/B1315369.png)

(4'-Nitro[1,1'-biphenyl]-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

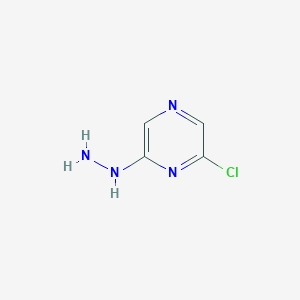

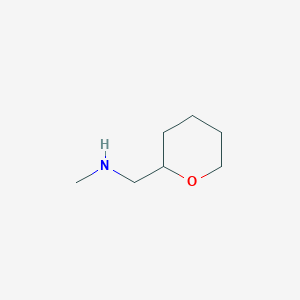

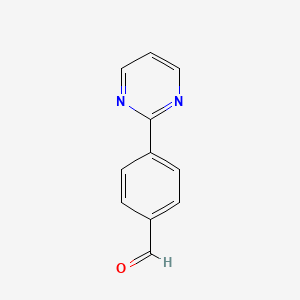

“(4’-Nitro[1,1’-biphenyl]-4-yl)methanol” is a chemical compound with the molecular formula C₁₃H₁₁NO₃ . It has a molecular weight of 229.24 . The compound is typically used for proteomics research .

Molecular Structure Analysis

The molecular structure of “(4’-Nitro[1,1’-biphenyl]-4-yl)methanol” consists of a biphenyl group with a nitro group at the 4’ position and a methanol group at the 4 position . The InChI code for this compound is 1S/C13H11NO3/c15-9-10-2-1-3-12 (8-10)11-4-6-13 (7-5-11)14 (16)17/h1-8,15H,9H2 .

Chemical Reactions Analysis

Biphenyl compounds, such as “(4’-Nitro[1,1’-biphenyl]-4-yl)methanol”, are known to undergo various chemical reactions. These include electrophilic substitution reactions, which are similar to those undergone by benzene .

Physical And Chemical Properties Analysis

“(4’-Nitro[1,1’-biphenyl]-4-yl)methanol” is a solid at room temperature with a melting point of 165 °C . The compound is an irritant .

Wissenschaftliche Forschungsanwendungen

Photochemical Reactions : (4'-Nitro[1,1'-biphenyl]-4-yl)methanol can undergo photolysis, leading to the formation of various products like phenyl naphthoquinone monoxime and binaphthol through isomerization and oxidative coupling processes (Patel & Boyer, 1980).

Solvatochromism Studies : Nitro-substituted phenolates, which can be derived from compounds like (4'-Nitro[1,1'-biphenyl]-4-yl)methanol, show solvatochromic properties. These properties are utilized in studying solvatochromic switches and investigating solvent mixtures (Nandi et al., 2012).

Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System : The reduction of nitro-substituted phenyl methanone derivatives, similar to (4'-Nitro[1,1'-biphenyl]-4-yl)methanol, is used for synthesizing complex ring systems like pyrrolo[1,2-b]cinnolin-10-one (Kimbaris & Varvounis, 2000).

Kinetic Studies of Piperidinodebromination : Piperidinodebromination rates of substituted nitrobiphenyls, related to (4'-Nitro[1,1'-biphenyl]-4-yl)methanol, are studied for understanding the substituent effects in the biphenyl series (Guanti et al., 1977).

Polarographic Studies : The polarographic reduction of nitrodiphenylamines, structurally similar to (4'-Nitro[1,1'-biphenyl]-4-yl)methanol, is explored in methanol-water mixtures. This research provides insights into electrochemical reduction processes (Varkey et al., 1978).

Electrolysis and Alkylation/Heterocyclization : Electrolysis in a divided cell using nitroalkanes or methanol can lead to the formation of functionalized alkylquinolines from compounds similar to (4'-Nitro[1,1'-biphenyl]-4-yl)methanol (Arcadi et al., 2007).

Reactions with Alkali Metal Halides and Lithium Hydroxide : The reaction of nitrophenyl oxazolidinyl methyl methanesulfonate with lithium hydroxide, similar to (4'-Nitro[1,1'-biphenyl]-4-yl)methanol, leads to the formation of aziridinyl methanol and ring opening of oxazolidine (Madesclaire et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

[4-(4-nitrophenyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-8,15H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUQVWINYYIMOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477762 |

Source

|

| Record name | (4'-Nitro[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4'-Nitro[1,1'-biphenyl]-4-yl)methanol | |

CAS RN |

62037-99-4 |

Source

|

| Record name | (4'-Nitro[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)